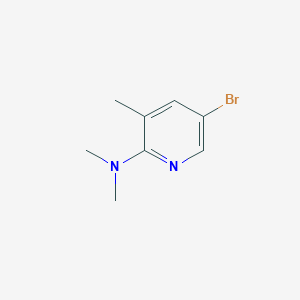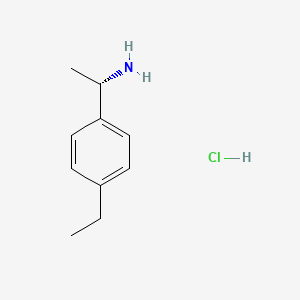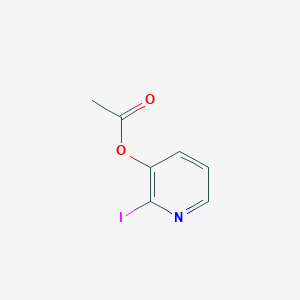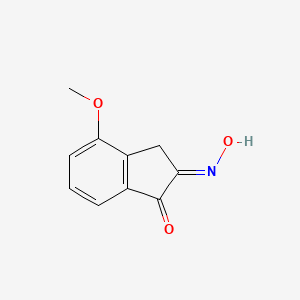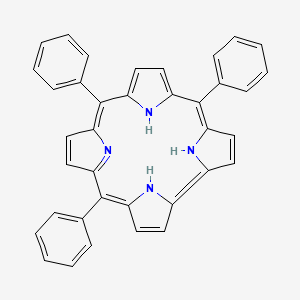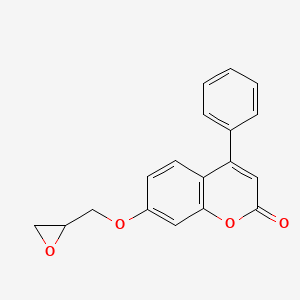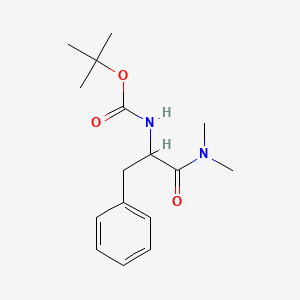
3-(Allylamino)propanamide
Übersicht
Beschreibung
3-(Allylamino)propanamide is a biochemical compound with the molecular formula C6H12N2O and a molecular weight of 128.17 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C=CCNCCC(=O)N . This indicates that the compound contains an allyl group (C=CC), an amine group (N), and a propanamide group (CCC(=O)N).Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Allylamines, such as terbinafine, are noted for their broad spectrum of antifungal activity. Terbinafine, an orally and topically active allylamine antifungal agent, exhibits primarily fungicidal action in vitro against a wide range of fungi, including dermatophytes, filamentous, dimorphic, and dematiaceous fungi, and some yeast species. Clinical trials have demonstrated its high efficacy in treating cutaneous dermatophyte infections (tinea corporis/cruris and tinea pedis) and dermatophyte nail infections, with cure rates of around 90% and 80%, respectively. Its effectiveness extends to treating cutaneous candidiasis and pityriasis versicolor, showcasing the potential of allylamines in antifungal therapy (Balfour & Faulds, 1992).
Mechanism of Action
Allylamines like terbinafine and naftifine inhibit squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway of fungi, leading to a deficiency in ergosterol within the fungal cell membrane and accumulation of toxic squalene, resulting in cell death. This mechanism is distinct from that of azole antifungals, which target a later step in the ergosterol biosynthesis pathway. The efficacy of allylamines against dermatophytes and their role in offering a therapeutic alternative for azole-resistant fungal infections highlight their significance in antifungal pharmacotherapy (Monk & Brogden, 1991).
Resistance Development
Unlike azoles, allylamines like terbinafine have a lower propensity for resistance development among dermatophytes. Azoles, being fungistatic, allow for the emergence of resistant strains through mutations in ergosterol biosynthesis enzymes. In contrast, the fungicidal nature of allylamines minimizes the chances for such resistance to develop, offering a strategic advantage in the long-term management of fungal infections (Ghannoum, 2015).
Eigenschaften
IUPAC Name |
3-(prop-2-enylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-4-8-5-3-6(7)9/h2,8H,1,3-5H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRBSAXCIXLYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




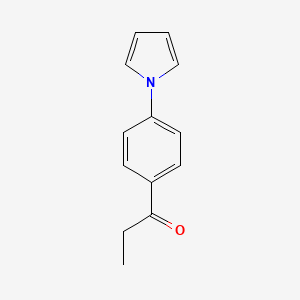
![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)
